molecular formula C26H31F3 B177553 4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl CAS No. 137529-40-9

4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl

Cat. No. B177553
M. Wt: 400.5 g/mol
InChI Key: ZLIZIVXWHBEWMW-UHFFFAOYSA-N
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Description

The compound you’re asking about appears to be a biphenyl derivative with a cyclohexane ring and an ethyl group attached to one of the phenyl rings. The presence of fluorine atoms suggests that it might have unique reactivity or properties compared to non-fluorinated analogs.



Synthesis Analysis

Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the formation of the biphenyl core, followed by functionalization of the phenyl rings. The cyclohexane ring might be introduced through a cyclization reaction.



Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the typical planar geometry of biphenyls and cyclohexanes. The trans,trans configuration suggests that the ethyl and cyclohexane groups are on opposite sides of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactivity of this compound. However, the presence of the fluorine atoms could make the compound more electrophilic, and the cyclohexane ring might be susceptible to reactions that form new carbon-carbon bonds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the fluorine atoms might increase its polarity, and the cyclohexane ring could affect its shape and flexibility.


Scientific Research Applications

    • Application : Development of Shape-Memory Polymer Composites
    • Method : Carbon nanotubes (CNTs) were interfacially modified with polydopamine (PDA) to prepare a novel nano-filler (CNTs@PDA). The CNTs and the CNTs@PDA were used as nanofillers and melt-blended into trans-1,4 polyisoprene (TPI) to create shape-memory polymer composites .
    • Results : The modifications enhanced the interfacial interaction, thermal stability, and mechanical properties of TPI/CNTs@PDA composites while maintaining shape-memory performance .
    • Application : Synthesis and Properties of Transparent Polyimides
    • Method : Two novel dianhydrides, trans- and cis-1,4-bis (3,4-dicarboxyphenoxy)cyclohexane dianhydrides were synthesized, and polycondensations of the dianhydrides with different aromatic diamines containing trifluoromethyl group or meta-substituent were carried out by two-step procedure .
    • Results : The resulting polyimides had glass transition temperature (Tg) in the range of 203–262 °C, and exhibited good mechanical properties with tensile strengths of 53–102 MPa, tensile moduli of 2.1–3.3 GPa, and elongations at break of 1.9–16.5% .
    • Application : Understanding Conformational Preferences
    • Method : The study of substituted cyclohexanes, such as trans-1,4-dimethylcyclohexane, can provide insights into the conformational preferences of cyclohexane derivatives . This involves analyzing the stability of different conformations (e.g., axial vs equatorial) based on 1,3-diaxial interactions .
    • Results : The analysis shows that larger substituents prefer the equatorial orientation due to less steric crowding .
    • Application : Investigating Molecular Structure and Polymorphism
    • Method : A study was conducted on trans-1,4-cyclohexanedimethanol, a related compound, to investigate its molecular structure and polymorphism . This involved exploring the full conformational space of the single molecule using MP2 calculations .
    • Results : The study found that bi-equatorial conformers have similar stability, while bi-axial ones have much higher energies . Two polymorphs were isolated and their crystal structures were analyzed .
    • Application : Study of Substituted Cyclohexanes
    • Method : The study of substituted cyclohexanes, such as trans-1,4-dimethylcyclohexane, can provide insights into the conformational preferences of cyclohexane derivatives . This involves analyzing the stability of different conformations (e.g., axial vs equatorial) based on 1,3-diaxial interactions .
    • Results : The analysis shows that larger substituents prefer the equatorial orientation due to less steric crowding .
    • Application : Investigating Molecular Structure and Polymorphism
    • Method : A study was conducted on trans-1,4-cyclohexanedimethanol, a related compound, to investigate its molecular structure and polymorphism . This involved exploring the full conformational space of the single molecule using MP2 calculations .
    • Results : The study found that bi-equatorial conformers have similar stability, while bi-axial ones have much higher energies . Two polymorphs were isolated and their crystal structures were analyzed .

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk.


Future Directions

The future directions for research on this compound would depend on its current applications. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects.


properties

IUPAC Name

5-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3/c1-2-17-3-5-18(6-4-17)19-7-9-20(10-8-19)21-11-13-22(14-12-21)23-15-24(27)26(29)25(28)16-23/h11-20H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZIVXWHBEWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl

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